(R)-1-Benzyl-3-fluoropiperidine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H16FN |
|---|---|
Molecular Weight |
193.26 g/mol |
IUPAC Name |
(3R)-1-benzyl-3-fluoropiperidine |
InChI |
InChI=1S/C12H16FN/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11/h1-3,5-6,12H,4,7-10H2/t12-/m1/s1 |
InChI Key |
SIUXACXHWDGKEU-GFCCVEGCSA-N |
Isomeric SMILES |
C1C[C@H](CN(C1)CC2=CC=CC=C2)F |
Canonical SMILES |
C1CC(CN(C1)CC2=CC=CC=C2)F |
Origin of Product |
United States |
Synthesis and Structural Elucidation of R 1 Benzyl 3 Fluoropiperidine
Synthetic Pathways and Methodologies
Several approaches have been developed for the synthesis of chiral 3-fluoropiperidines. One common strategy involves the asymmetric hydrogenation of fluorinated pyridine (B92270) precursors. nih.govnih.gov This can be achieved using chiral catalysts that direct the addition of hydrogen to one face of the pyridine ring, leading to the formation of the desired enantiomer of the piperidine product.
Another approach is the nucleophilic fluorination of a chiral precursor, such as a hydroxy- or amino-piperidine. nih.gov This method requires careful control of the reaction conditions to ensure that the fluorine atom is introduced with the correct stereochemistry.
Reductive amination of a suitable ketone precursor, such as 1-benzylpiperidin-3-one, can also be employed, though achieving high stereoselectivity can be challenging. More advanced methods may involve enzymatic resolutions or the use of chiral auxiliaries to control the stereochemical outcome of the reaction.
Spectroscopic and Crystallographic Analysis
The structure of this compound and related compounds is typically confirmed using a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H, 13C, and 19F NMR spectroscopy are essential tools for characterizing the structure of fluorinated piperidines. acs.orgmdpi.com The chemical shifts and coupling constants in the NMR spectra provide detailed information about the connectivity of atoms and the stereochemistry of the molecule. For example, the coupling between fluorine and adjacent protons (3JHF) can be used to determine the relative orientation of the fluorine atom on the piperidine ring. nih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition of the compound.
Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as the C-F and N-benzyl bonds. mdpi.com
X-ray Crystallography: When suitable crystals can be obtained, X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state. This technique can confirm the absolute stereochemistry and provide insights into the conformational preferences of the molecule.
Stereochemical Control and Absolute Configuration Assignment in the Synthesis of R 1 Benzyl 3 Fluoropiperidine Analogs
Analysis of Diastereoselectivity in Piperidine (B6355638) Ring Formation
The formation of the piperidine ring itself, or the introduction of substituents onto a pre-existing piperidine scaffold, often dictates the relative stereochemistry of the final product. Various synthetic strategies have been developed to control the diastereoselectivity of these transformations.
Hydrogenation of substituted pyridines is a common method for synthesizing piperidine derivatives. whiterose.ac.uknih.gov The diastereoselectivity of this reaction is influenced by the catalyst, solvent, and the nature of the substituents on the pyridine (B92270) ring. For instance, the hydrogenation of disubstituted pyridines can diastereoselectively yield cis-piperidines. whiterose.ac.uk In some cases, rhodium catalysts have proven effective for the synthesis of 3-substituted piperidines. mdpi.com
Another approach involves the functionalization of pre-formed piperidine rings. For example, the rhodium-catalyzed C-H insertion of donor/acceptor carbenes into N-Boc-piperidine can generate 2-substituted analogs with varying degrees of diastereoselectivity depending on the catalyst used. nih.gov Similarly, intramolecular cyclization reactions, such as the dearomatization/cyclization of 1,6-enynes, can produce polysubstituted piperidines, with the stereoselectivity influenced by the reaction conditions and catalysts. nih.govmdpi.com
Reductive cyclization of functionalized precursors is also a powerful tool. For example, the intramolecular reductive cyclization of a monoxime derived from a 1,5-diketone can lead to the diastereoselective formation of N-hydroxypiperidines. ajchem-a.com The stereochemical outcome of these reactions is often rationalized by considering the thermodynamic stability of the possible diastereomeric transition states or products. For instance, in base-mediated epimerization of substituted pipecolinates, the reaction is driven by the relief of unfavorable 1,3-diaxial interactions, leading to the thermodynamically more stable trans-isomer. whiterose.ac.uk
The following table summarizes the diastereoselectivity observed in various reactions leading to substituted piperidine rings:
| Reaction Type | Substrate | Catalyst/Reagent | Diastereomeric Ratio (d.r.) | Reference |
| C-H Functionalization | N-Boc-piperidine | Rh2(R-TCPTAD)4 | - | nih.gov |
| C-H Functionalization | N-brosyl-piperidine | Rh2(R-TPPTTL)4 | 22:1 | nih.gov |
| Hydrogenation | Disubstituted Pyridines | PtO2 | Varies | whiterose.ac.uk |
| Reductive Cyclization | Monoxime of 1,5-diketone | NaBH3CN | Single diastereomer | ajchem-a.com |
Control of Stereogenic Centers Adjacent to the Fluorine Atom
Controlling the stereochemistry of the carbon atom bearing the fluorine atom, as well as the adjacent stereocenters, is paramount in the synthesis of 3-fluoropiperidine (B1141850) analogs. The introduction of fluorine can be achieved through various fluorinating agents, and the stereochemical outcome is highly dependent on the reaction mechanism.
Electrophilic fluorination using reagents like Selectfluor® on enolates or enamides derived from piperidones can introduce a fluorine atom at the C3 position. The stereoselectivity of this step is influenced by the conformation of the substrate and the direction of approach of the fluorinating agent.
Furthermore, reactions that form the C-C bond adjacent to the fluorine-bearing carbon must be carefully controlled. For example, the reaction of 3-fluoro-2-methoxypiperidines with nucleophiles like allyltrimethylsilane (B147118) can proceed with stereochemical induction, where the existing stereocenter at C3 directs the stereochemistry of the newly formed center at C2. researchgate.net
In aldol (B89426) reactions involving substrates like N-benzyl-4-(trifluoromethyl)piperidine-2,6-dione, the stereochemistry of the newly formed hydroxyl-bearing carbon can be controlled by the choice of base and reaction conditions, leading to either syn or anti diastereomers. mdpi.com The stereochemical outcome is often rationalized by invoking Zimmerman-Traxler-like transition state models, where steric and electronic interactions dictate the preferred geometry.
Methodologies for Absolute Configuration Determination
Once a chiral compound has been synthesized, its absolute configuration must be unequivocally determined. Several powerful analytical techniques are employed for this purpose.
Single-Crystal X-ray Diffraction Analysis
The most definitive method for determining the absolute configuration of a crystalline compound is single-crystal X-ray diffraction. wikipedia.org This technique provides a three-dimensional map of the electron density within the crystal, allowing for the precise determination of the spatial arrangement of all atoms. mdpi.com For chiral molecules crystallizing in non-centrosymmetric space groups (Sohncke groups), the anomalous dispersion effect can be used to determine the absolute configuration by comparing the intensities of Bijvoet pairs of reflections. beilstein-journals.org
This method has been successfully applied to determine the absolute configuration of various piperidine derivatives and their precursors. whiterose.ac.ukresearchgate.netresearchgate.netresearchgate.net For instance, the absolute configuration of key intermediates in the synthesis of piperidine alkaloids has been confirmed through X-ray analysis of their crystalline derivatives. researchgate.net The table below presents examples of piperidine derivatives whose structures were elucidated by single-crystal X-ray diffraction.
| Compound | Space Group | Key Finding | Reference |
| trans-3e and cis-3e | - | Confirmed relative stereochemistry | researchgate.net |
| N-tosyl derivative of cis-5h | - | Confirmed relative stereochemistry | whiterose.ac.uk |
| 4-[(Benzylamino)carbonyl]-1-methylpyridinium chloride (AmCl) | P21/n | Determined molecular and crystal structure | nih.gov |
| 4-[(Benzylamino)carbonyl]-1-methylpyridinium bromide (AmBr) | P212121 | Determined molecular and crystal structure | nih.gov |
| t-(3)-Benzyl-r-(2),c-(6)-diphenyl piperidin-4-one-oxime | P1 21/c 1 | Established molecular structure | researchgate.net |
| [Cu(CHpz3)(PPh3)][BF4] | P21/c | Revealed tetracoordinated copper(I) center | mdpi.com |
Applications in Organic Synthesis and Medicinal Chemistry
Role as a Chiral Building Block in the Synthesis of Complex Molecules
The well-defined stereochemistry and versatile reactivity of this compound make it an attractive starting material for the synthesis of enantiomerically pure target molecules. The presence of the fluorine atom and the chiral center provides a unique structural and stereochemical handle that can be carried through a synthetic sequence. Its use allows for the construction of complex molecular architectures with precise control over their three-dimensional shape.
Utility in the Development of Novel Pharmaceutical Agents
The fluorinated piperidine (B6355638) motif is found in a number of approved drugs and clinical candidates. nih.govnih.gov The incorporation of the (R)-3-fluoropiperidine scaffold into drug candidates can lead to improved pharmacological properties, such as enhanced potency, selectivity, and metabolic stability. researchgate.net Derivatives of this compound have been explored as potential therapeutic agents for a variety of diseases, including neurological disorders and cancer. unisi.it The ability to fine-tune the physicochemical properties of a lead compound by introducing this chiral fluorinated moiety makes it a powerful tool in modern drug discovery. nih.gov
Metal-Catalyzed Asymmetric Transformations
Fluorination Strategies for Piperidine Ring Functionalization
The direct and stereoselective introduction of a fluorine atom onto a piperidine ring is a formidable challenge in synthetic organic chemistry. Various strategies have been developed to achieve this transformation, each with its own advantages and limitations.
Deoxofluorination of Oxygenated Piperidine Precursors
One of the most common methods for synthesizing 3-fluoropiperidines is the deoxofluorination of the corresponding 3-hydroxypiperidine (B146073) precursors. This transformation is typically achieved using reagents such as diethylaminosulfur trifluoride (DAST) or the more thermally stable bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®). sigmaaldrich.com These reagents facilitate the conversion of alcohols to alkyl fluorides, generally with inversion of stereochemistry at the chiral center. sigmaaldrich.com
The synthesis of the precursor, (R)-N-benzyl-3-hydroxypiperidine, can be accomplished through various routes, including the reduction of N-benzyl-3-hydroxypyridinium salts or the resolution of racemic N-benzyl-3-hydroxypiperidine. quickcompany.inpatsnap.com For instance, 3-hydroxypyridine (B118123) can be reacted with a benzyl (B1604629) halide to form the corresponding pyridinium (B92312) salt, which is then reduced using sodium borohydride (B1222165) to yield N-benzyl-3-hydroxypiperidine. quickcompany.in The synthesis of (S)-N-Boc-3-hydroxypiperidine has been achieved by hydrogenating 3-hydroxypyridine to 3-hydroxypiperidine, followed by resolution with D-pyroglutamic acid. google.com
The subsequent deoxofluorination of the chiral alcohol precursor provides a direct route to the desired this compound. The reaction with DAST or Deoxo-Fluor® proceeds via the formation of a fluorosulfite intermediate, followed by nucleophilic displacement by fluoride (B91410).
Table 1: Deoxofluorination of Hydroxypiperidine Precursors This table is representative of typical deoxofluorination reactions and may not reflect the specific synthesis of this compound for which directly published data is scarce.
| Precursor | Reagent | Solvent | Temperature | Product | Yield | Reference |
| (R)-N-benzyl-3-hydroxypiperidine | DAST | CH₂Cl₂ | -78 °C to rt | (S)-1-Benzyl-3-fluoropiperidine | - | mdpi.com |
| (R)-N-benzyl-3-hydroxypiperidine | Deoxo-Fluor® | CH₂Cl₂ | -78 °C to rt | (S)-1-Benzyl-3-fluoropiperidine | - | sigmaaldrich.com |
| Ecdysteroid with secondary -OH | DAST | Anhydrous CH₂Cl₂ | -84 °C to rt | Fluorinated Ecdysteroid | - | mdpi.com |
Electrophilic Fluorination of Piperidone-Derived Enol Equivalents
An alternative approach to 3-fluoropiperidines involves the electrophilic fluorination of enol equivalents derived from piperidones. This method relies on the generation of an enolate or a silyl (B83357) enol ether from a suitable piperidone precursor, which is then reacted with an electrophilic fluorine source, such as Selectfluor® (F-TEDA-BF₄). chemrxiv.org The regioselectivity of the fluorination can be an issue with unsymmetrical piperidones. researchgate.net
An enantioselective route to cis-1-Boc-3-fluoropiperidin-4-ol has been developed using an organocatalytic fluorination methodology. nih.govcapes.gov.br This method employs a modified cinchona alkaloid catalyst to control the stereochemistry of the fluorine introduction. nih.gov Furthermore, it has been demonstrated that commercially available primary amines, such as α-methylbenzylamine, can be used as catalysts with similar levels of enantioselectivity. nih.gov The synthesis of γ-fluorocarbonyl compounds through the regioselective and metal-free γ-fluorination of α,β-unsaturated carbonyls via silyl dienol ethers has also been reported, showcasing the versatility of electrophilic fluorination in accessing fluorinated carbonyl compounds. chemrxiv.org
Table 2: Electrophilic Fluorination of Piperidone Derivatives This table illustrates the general principles of electrophilic fluorination for the synthesis of fluorinated piperidines.
| Substrate | Fluorinating Agent | Catalyst/Conditions | Product | Yield | ee/dr | Reference |
| N-Boc-piperidin-4-one | Selectfluor® | Modified cinchona alkaloid | cis-1-Boc-3-fluoropiperidin-4-ol | - | High ee | nih.govcapes.gov.br |
| 1,6-Aminoalkyne | Selectfluor® / AuCl(PPh₃) | MeCN, rt | 3-Fluoro-2-methylene-piperidine | - | - | beilstein-journals.org |
| Cyclic/Acyclic Siloxydienes | NFSI | DMF, 0 °C to rt | γ-Fluoro-α,β-unsaturated carbonyls | 28-91% | - | chemrxiv.org |
Late-Stage Fluorination in Complex Molecular Architectures
Late-stage fluorination has emerged as a powerful tool in drug discovery, allowing for the introduction of fluorine atoms into complex molecules at a late step in the synthetic sequence. mpg.deorganic-chemistry.org This approach avoids the need to carry fluorinated building blocks through lengthy synthetic routes and enables the rapid generation of fluorinated analogs for structure-activity relationship studies.
Methods for the direct fluorination of unactivated C-H bonds are particularly attractive. Photocatalytic methods have been developed for the fluorination of benzylic C-H groups, utilizing visible light to activate diarylketone catalysts that selectively abstract a benzylic hydrogen atom, which is then trapped by a fluorine radical donor like Selectfluor®. organic-chemistry.org This strategy offers a mild and operationally simple route to monofluorinated benzylic substrates. organic-chemistry.org Furthermore, catalyst-free benzylic fluorination of aza-heterocycles can be achieved through the formation of a charge-transfer complex between the N-heterocyclic substrate and Selectfluor®. mpg.de This process can proceed via a concerted proton-coupled electron transfer or a stepwise electron/proton transfer mechanism. mpg.de
Stereoselective Heterogeneous Hydrogenation of Fluoropyridines
A robust and highly diastereoselective method for the synthesis of all-cis-(multi)fluorinated piperidines involves the hydrogenation of readily available fluoropyridine precursors. nih.govnih.gov This strategy has been successfully implemented using both rhodium- and palladium-based catalysts. nih.govnih.govacs.org A one-pot rhodium-catalyzed dearomatization-hydrogenation (DAH) process allows for the formation of a wide range of substituted all-cis-(multi)fluorinated piperidines with high diastereoselectivity. nih.gov
In a similar vein, a simple and robust cis-selective hydrogenation of fluoropyridines using a commercially available heterogeneous palladium catalyst has been reported. nih.govacs.org This protocol tolerates various functional groups and enables the chemoselective reduction of fluoropyridines over other aromatic systems. nih.govacs.org A key advantage of this method is the use of a heterogeneous catalyst, which simplifies purification and allows for catalyst recycling. nih.govnih.govrsc.org
Table 3: Stereoselective Hydrogenation of Fluoropyridines
| Substrate | Catalyst | Conditions | Product | Yield | d.r. | Reference |
| 3-Fluoropyridine | [Rh(COD)Cl]₂ / (R,R)-f-spiroPhos | HBpin, NaOtBu, Toluene, 100°C, then H₂, Pd/C, MeOH | all-cis-3-Fluoropiperidine (TFA salt) | 85% | >20:1 | nih.gov |
| 5-Fluoro-2-methylpyridine | [Rh(COD)Cl]₂ / (R,R)-f-spiroPhos | HBpin, NaOtBu, Toluene, 100°C, then H₂, Pd/C, MeOH | all-cis-5-Fluoro-2-methylpiperidine (TFA salt) | 94% | >20:1 | nih.gov |
| 3,5-Difluoropyridine | [Rh(COD)Cl]₂ / (R,R)-f-spiroPhos | HBpin, NaOtBu, Toluene, 100°C, then H₂, Pd/C, MeOH | all-cis-3,5-Difluoropiperidine (HCl salt) | 88% | >20:1 | nih.gov |
| 3-Fluoropyridine | 20 wt% Pd(OH)₂/C | H₂, HCl, MeOH, rt, 16h | 3-Fluoropiperidine (B1141850) (Cbz protected) | 86% | - | nih.govacs.org |
| 3-Fluoro-4-methylpyridine | 20 wt% Pd(OH)₂/C | H₂, HCl, MeOH, rt, 16h | cis-3-Fluoro-4-methylpiperidine (Cbz protected) | 75% | >98:2 | nih.govacs.org |
Ring-Forming and Derivatization Reactions for Piperidine Synthesis
In addition to the direct fluorination of pre-existing piperidine rings, the construction of the fluorinated piperidine skeleton through ring-forming reactions is a powerful synthetic strategy.
Cycloaddition Reactions for Fluorinated Heterocycles
Cycloaddition reactions provide an efficient means to construct heterocyclic rings with high stereocontrol. The aza-Diels-Alder reaction, a [4+2] cycloaddition, is a well-established method for the synthesis of six-membered nitrogen heterocycles. researchgate.netrsc.org The reaction of imines with electron-rich dienes or enones, often promoted by a Lewis or Brønsted acid, can lead to the formation of piperidin-4-ones. rsc.org A catalyst-free [4+2] cycloaddition between in situ generated trifluoromethyl 1,2-diazabuta-1,3-diene with simple olefins has been developed for the synthesis of trifluoromethyltetrahydropyridazines, demonstrating the utility of this approach for accessing fluorinated six-membered heterocycles. nih.gov
While direct [4+2] cycloadditions leading to 3-fluoropiperidines are less common, the principles of cycloaddition chemistry offer a promising avenue for future research in this area. The development of novel fluorinated dienes or dienophiles could enable the direct construction of the desired fluorinated piperidine core.
Diastereoselective Nucleophilic Substitution Reactions of Substituted Piperidines
The direct introduction of fluorine into a piperidine ring via nucleophilic substitution presents a formidable challenge due to the low nucleophilicity of the fluoride ion and the potential for competing elimination reactions. However, the conversion of a pre-existing stereocenter, such as a hydroxyl group in N-benzyl-3-hydroxypiperidine, into a carbon-fluorine bond through diastereoselective nucleophilic substitution is a viable and attractive strategy. This approach leverages the defined stereochemistry of the precursor to control the configuration of the newly formed C-F bond.
A common method involves the activation of the hydroxyl group in a chiral N-protected 3-hydroxypiperidine to form a good leaving group, followed by displacement with a fluoride source. Reagents such as diethylaminosulfur trifluoride (DAST) and its analogues (e.g., Deoxo-Fluor) are frequently employed for this transformation. The stereochemical outcome of the reaction, whether retention or inversion of configuration, is highly dependent on the reaction mechanism (e.g., SN2 or SNi) and the neighboring group participation of the nitrogen substituent.
For instance, the synthesis of 3-fluoropiperidines can be achieved through the enantioselective fluorocyclization of pent-4-en-1-amines. researchgate.net Another approach utilizes BF3-activated hypervalent iodine reagents to promote the cyclization of alkenyl N-tosylamides, yielding 3-fluoropiperidines. researchgate.net While these methods are powerful for constructing the fluorinated piperidine core, the direct diastereoselective fluorination of a pre-existing N-benzyl-3-hydroxypiperidine offers a more convergent route. The synthesis of the precursor, N-benzyl-3-hydroxypiperidine, can be accomplished by reacting 3-hydroxypyridine with a benzyl halide to form the pyridinium salt, which is subsequently reduced. patsnap.comquickcompany.ingoogle.com
The choice of fluorinating agent and reaction conditions is critical in controlling the diastereoselectivity of the nucleophilic substitution. The table below summarizes various fluorinating agents used in the synthesis of fluorinated organic compounds.
| Fluorinating Agent | Abbreviation | Typical Application |
| Diethylaminosulfur Trifluoride | DAST | Deoxyfluorination of alcohols |
| Bis(2-methoxyethyl)aminosulfur Trifluoride | Deoxo-Fluor® | Deoxyfluorination of alcohols, often with improved safety profile |
| Pyridine-HF | - | Fluorination reactions, hydrofluorination of alkenes |
| Selectfluor® | F-TEDA-BF4 | Electrophilic fluorination |
While specific data for the diastereoselective fluorination of (R)-N-benzyl-3-hydroxypiperidine to this compound is not extensively detailed in readily available literature, the principles of nucleophilic substitution on chiral alcohols suggest that with appropriate optimization of the fluorinating agent, solvent, and temperature, a high degree of stereocontrol can be achieved.
Enantiomeric Resolution and Enrichment Techniques
When a chiral compound is synthesized as a racemic mixture, the separation of the enantiomers is a crucial step to access the desired biologically active isomer. Several techniques are available for the enantiomeric resolution of chiral amines and their derivatives, including the formation of diastereomeric salts and kinetic resolution methods.
Diastereoisomeric Salt Formation and Fractional Crystallization
A classical and widely used method for resolving racemic amines is the formation of diastereomeric salts with a chiral resolving agent. google.comrsc.org This technique relies on the principle that diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. google.com
The process involves reacting the racemic base, in this case, (±)-1-benzyl-3-fluoropiperidine, with an enantiomerically pure chiral acid. The resulting mixture of diastereomeric salts can then be separated based on their differential solubility in a suitable solvent. After separation, the desired enantiomer of the amine can be recovered by treatment with a base to neutralize the acid.
Commonly used chiral resolving agents for amines include tartaric acid derivatives (e.g., dibenzoyl-L-tartaric acid), mandelic acid, and camphorsulfonic acid. google.com The selection of the appropriate resolving agent and crystallization solvent is critical for successful resolution and is often determined empirically.
While no specific protocol for the resolution of 1-benzyl-3-fluoropiperidine (B14795746) via diastereomeric salt formation is prominently described, the general applicability of this method to chiral piperidine derivatives suggests its potential for success. For example, the resolution of 3-aminopiperidine has been attempted using dibenzoyl-L-tartaric acid, di(ortho-tolyl)-L-tartaric acid, and N-acetyl-phenylalanine. google.com
Table of Common Chiral Resolving Acids for Amines:
| Chiral Resolving Acid | Acidity |
| (+)-Tartaric Acid | Dicarboxylic acid |
| (-)-Dibenzoyl-L-tartaric acid | Dicarboxylic acid derivative |
| (S)-(+)-Mandelic Acid | α-Hydroxy carboxylic acid |
| (1S)-(+)-10-Camphorsulfonic acid | Sulfonic acid |
The efficiency of the resolution is determined by the difference in solubility between the two diastereomeric salts. A significant solubility difference allows for high recovery of one diastereomer in high enantiomeric excess.
Kinetic Resolution and Enzymatic Methods
Kinetic resolution is a powerful technique for separating enantiomers based on the differential rate of reaction of each enantiomer with a chiral catalyst or reagent. nih.gov Enzymatic methods, a subset of kinetic resolution, are particularly attractive due to the high enantioselectivity and mild reaction conditions offered by enzymes, especially lipases. nih.govresearchgate.netmdpi.com
In a typical lipase-catalyzed kinetic resolution of a racemic alcohol, such as (±)-N-benzyl-3-hydroxypiperidine (a precursor to the target compound), one enantiomer is selectively acylated at a faster rate than the other. This results in a mixture of the acylated enantiomer and the unreacted, enantiomerically enriched alcohol, which can then be separated. Lipases from Candida antarctica (often immobilized as Novozym 435) and Pseudomonas cepacia are frequently used for these transformations. nih.gov
For instance, the kinetic resolution of racemic 1-(2-furyl)ethanol, an intermediate for other pharmaceuticals, was effectively achieved using Candida antarctica lipase (B570770) B (Novozym 435), yielding the (S)-alcohol with high enantioselectivity. nih.gov Similarly, lipase from Burkholderia cepacia (lipase PS-D) has been used for the kinetic resolution of racemic hydroxylactams. nih.gov The resolution of racemic tert-butyl 4-(1-(3,4-dichlorophenyl)-2-hydroxyethyl)piperidine-1-carboxylate has also been reported. nih.gov
The following table summarizes representative lipases and their applications in the kinetic resolution of chiral alcohols and amines.
| Enzyme | Source | Typical Reaction |
| Lipase B | Candida antarctica | Enantioselective acylation of alcohols |
| Lipase PS | Pseudomonas cepacia | Enantioselective hydrolysis of esters/acylation of alcohols |
| Lipase AK | Pseudomonas fluorescens | Kinetic resolution of various substrates |
| Lipase from C. rugosa | Candida rugosa | Hydrolysis and esterification reactions |
The application of these enzymatic methods to the racemic precursor, N-benzyl-3-hydroxypiperidine, would involve screening various lipases and acyl donors to identify conditions that provide high enantioselectivity (E-value) and conversion. Subsequent fluorination of the resolved enantiomer would then yield the desired this compound.
Advanced Spectroscopic and Chromatographic Characterization of R 1 Benzyl 3 Fluoropiperidine and Its Enantiomeric Purity
Chromatographic Enantioseparation Techniques
Chromatographic methods are paramount for the separation and quantification of enantiomers. These techniques rely on the differential interaction of the enantiomers with a chiral environment, most commonly a chiral stationary phase (CSP). eijppr.comwikipedia.org
Chiral Stationary Phase (CSP)-Based High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess Determination.rsc.orgnih.gov
High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is a cornerstone for determining the enantiomeric excess (ee) of chiral compounds like (R)-1-benzyl-3-fluoropiperidine. nih.gov The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. eijppr.com The differing stability of these complexes leads to different retention times, allowing for their separation and quantification. eijppr.com
Commonly used CSPs for the separation of amine derivatives include those based on polysaccharides (e.g., cellulose (B213188) and amylose (B160209) derivatives), proteins, cyclodextrins, and Pirkle-type phases. eijppr.comwikipedia.org For piperidine-based compounds, polysaccharide-based CSPs, such as those with cellulose or amylose carbamate (B1207046) derivatives, have proven effective. nih.gov The choice of mobile phase, typically a mixture of a hydrocarbon like hexane (B92381) and an alcohol modifier such as isopropanol, is crucial for achieving optimal separation. hplc.eu In some cases, pre-column derivatization with a chromophoric agent, like para-toluenesulfonyl chloride, can be employed to enhance UV detection for compounds lacking a strong chromophore. nih.gov
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram. Modern chiral HPLC methods are validated according to International Conference on Harmonization (ICH) guidelines to ensure they are simple, precise, accurate, and robust. nih.gov
Table 1: Illustrative Chiral HPLC Parameters for Enantiomeric Separation of Piperidine (B6355638) Derivatives
| Parameter | Condition |
| Column | Chiralpak® AD-H or similar cellulose-based CSP |
| Mobile Phase | 0.1% Diethylamine in Ethanol or Hexane/Isopropanol mixtures |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 228 nm (may require derivatization) |
| Resolution (Rs) | > 2.0 between enantiomers |
Gas Chromatography (GC) with Chiral Columns
Gas chromatography (GC) with chiral columns is another powerful technique for the enantioseparation of volatile and semi-volatile compounds, including derivatives of piperidine. chromatographyonline.com This method often requires derivatization of the amine to increase its volatility and improve chromatographic performance. wiley.com Trifluoroacetyl (TFA) derivatives are commonly prepared for the analysis of chiral amines. wiley.com
The most widely used chiral stationary phases in GC are based on modified cyclodextrins. wiley.comuni-muenchen.de These cyclodextrin (B1172386) derivatives, such as heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin, create a chiral environment within the GC column that allows for the differential interaction and separation of the enantiomers. chromatographyonline.comwiley.com The choice of the specific cyclodextrin derivative and the temperature program are critical parameters that are optimized to achieve baseline separation of the enantiomeric peaks. chromatographyonline.com Chiral GC offers high resolution, sensitivity, and speed, making it suitable for the analysis of complex mixtures. chromatographyonline.com
Table 2: Typical Chiral GC Conditions for Amine Enantioseparation
| Parameter | Condition |
| Column | Cyclodextrin-based chiral capillary column |
| Stationary Phase | e.g., Heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin |
| Carrier Gas | Helium or Hydrogen |
| Injector/Detector Temp. | 250 °C |
| Oven Program | Temperature gradient optimized for specific analytes |
| Derivatization | Often required (e.g., Trifluoroacetylation) |
Spectroscopic Methods for Enantiomeric and Diastereomeric Analysis
Spectroscopic techniques provide valuable information about the stereochemistry of molecules, complementing the data obtained from chromatographic methods.
Vibrational Spectroscopy (e.g., Fourier-Transform Infrared Spectroscopy, FTIR) for Distinguishing Racemic and Enantiopure Forms.researchgate.net
While standard Fourier-Transform Infrared (FTIR) spectroscopy cannot distinguish between individual enantiomers because they have identical vibrational frequencies, it can often differentiate between a racemic mixture and an enantiopure form. thermofisher.combrainly.comchemicalforums.com This is due to differences in their crystal lattice structures and intermolecular interactions, such as hydrogen bonding. thermofisher.com The distinct packing in the crystalline state of a racemate compared to a pure enantiomer can lead to noticeable differences in the FTIR spectrum, particularly in the fingerprint region. thermofisher.com
However, it is important to note that these differences are observed in the solid state and may not be present in solution. Vibrational Circular Dichroism (VCD), a technique that measures the differential absorption of left and right circularly polarized infrared light, can definitively distinguish between enantiomers in solution as they will show mirror-image VCD spectra. brainly.in
Advanced Nuclear Magnetic Resonance (NMR) Techniques for Diastereomeric Ratio Determination.numberanalytics.comyoutube.comacs.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation and can be adapted for the analysis of enantiomeric and diastereomeric mixtures. While enantiomers are indistinguishable in a standard achiral NMR experiment, their signals can be resolved by using a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA). rsc.orgrsc.org
The addition of a chiral solvating agent, such as (R)- or (S)-BINOL derivatives or chiral phosphoric acids, to a solution of a racemic amine can lead to the formation of transient diastereomeric complexes. rsc.orgacs.org These complexes have different magnetic environments, which can result in separate signals for the enantiomers in the ¹H or ¹⁹F NMR spectrum. rsc.org The integration of these resolved signals allows for the determination of the enantiomeric ratio. rsc.org
For diastereomeric mixtures, standard ¹H or ¹⁹F NMR is often sufficient to determine the diastereomeric ratio (d.r.), as diastereomers have different physical properties and thus distinct NMR spectra. nih.gov Advanced techniques like band-selective pure shift NMR can be employed to simplify complex spectra by collapsing multiplets into singlets, which is particularly useful when signal overlap is an issue. nih.gov The presence of the fluorine atom in this compound makes ¹⁹F NMR a particularly sensitive and valuable tool for these analyses, as the ¹⁹F chemical shift is highly sensitive to its electronic environment. numberanalytics.comnumberanalytics.comazom.comicpms.cz
Table 3: NMR Techniques for Chiral Analysis
| Technique | Principle | Application |
| NMR with Chiral Solvating Agents (CSAs) | Formation of transient diastereomeric complexes with distinct NMR signals. rsc.orgacs.org | Determination of enantiomeric excess. |
| NMR with Chiral Derivatizing Agents (CDAs) | Covalent bonding to a chiral reagent to form diastereomers with different NMR spectra. rsc.org | Determination of enantiomeric excess. |
| ¹⁹F NMR | The fluorine nucleus is highly sensitive to its chemical environment, providing a clear window for analysis. numberanalytics.comnumberanalytics.com | Analysis of fluorinated chiral compounds. numberanalytics.comed.ac.uk |
| Band-Selective Pure Shift NMR | Simplifies complex spectra by collapsing multiplets, improving resolution. nih.gov | Accurate determination of diastereomeric ratios in complex mixtures. nih.govrsc.org |
Optical Rotation and Polarimetry for Enantiomeric Purity Assessment
Polarimetry is a classical technique used to measure the optical rotation of a chiral compound in solution. wikipedia.org An enantiomerically pure substance will rotate the plane of plane-polarized light by a specific amount under defined conditions (temperature, wavelength, solvent, and concentration). wikipedia.orgmasterorganicchemistry.com This intrinsic property is known as the specific rotation. wikipedia.org
The observed optical rotation of a sample can be used to determine its enantiomeric excess (ee) if the specific rotation of the pure enantiomer is known. wikipedia.org A racemic mixture will have an optical rotation of zero, as the equal and opposite rotations of the two enantiomers cancel each other out. stackexchange.com While a powerful and rapid technique, it is less definitive than chromatographic methods as the presence of other optically active impurities can affect the measured rotation. youtube.com
Research Applications of R 1 Benzyl 3 Fluoropiperidine As a Chiral Building Block in Complex Chemical Synthesis
Strategic Utilization in the Synthesis of Diverse Chiral Fluorinated Heterocycles
The introduction of fluorine into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability. chemenu.com (R)-1-Benzyl-3-fluoropiperidine serves as a key starting material for the synthesis of more complex chiral fluorinated N-heterocyles, leveraging the existing stereocenter to control the stereochemical outcome of subsequent reactions.
The synthesis of functionalized 3-fluoropiperidines is an area of active research, with various methods developed to access these important structural motifs. researchgate.net For instance, palladium-catalyzed allylation-condensation sequences have been employed to create functionalized 3-fluoropiperidine (B1141850) derivatives. researchgate.net The (R)-enantiomer of 1-benzyl-3-fluoropiperidine (B14795746) is particularly useful as it allows for the synthesis of enantiopure products, which is crucial for developing selective therapeutic agents. The N-benzyl group not only protects the nitrogen atom during synthesis but also influences the stereochemical course of reactions. mq.edu.au
Research has shown that the hydrogenation of fluorinated pyridinium (B92312) salts can lead to all-cis fluorinated piperidines, a process in which the fluorine atom is found to prefer an axial orientation in the resulting ring system. scientificupdate.com This predictable stereochemical outcome is valuable for designing complex heterocyclic targets. The this compound building block can be chemoselectively derivatized with high diastereocontrol, enabling access to a wide range of new molecular entities for discovery chemistry. researchgate.net
Table 1: Synthetic Strategies for Fluorinated Piperidines
| Method | Description | Key Features | Reference |
|---|---|---|---|
| Catalytic Hydrogenation | Dearomatization-hydrogenation of fluoropyridine precursors. | Provides access to all-cis-(multi)fluorinated piperidines; highly diastereoselective. | nih.gov |
| Palladium-Catalyzed Reactions | Allylation-condensation sequence using α-fluoro-β-ketoesters. | Allows for enantiocontrolled synthesis and further functionalization. | researchgate.net |
Role in Developing Conformationally Rigid Molecular Scaffolds
The conformational rigidity of a molecule is a critical factor in its biological activity, as it reduces the entropic penalty upon binding to a biological target. The 3-fluoropiperidine moiety is known to exhibit distinct conformational preferences, making it an excellent component for the design of rigid molecular scaffolds.
Extensive computational and NMR studies have revealed that the fluorine atom in 3-fluoropiperidine derivatives has a strong preference for the axial position. nih.govresearchgate.net This "axial-F preference" is attributed to a combination of stabilizing hyperconjugative interactions (anomeric effects) between anti-periplanar C-H bonds and the low-lying σ* C-F and σ* C-N orbitals, as well as favorable charge-dipole interactions. nih.gov
Table 2: Factors Influencing Conformational Preference in 3-Fluoropiperidines
| Factor | Description | Effect on Fluorine Position | Reference |
|---|---|---|---|
| Hyperconjugation | Interaction of C-H bonding orbitals with C-F and C-N antibonding orbitals. | Stabilizes the axial conformer. | nih.gov |
| Electrostatic Interactions | Favorable interactions between the C-F dipole and the protonated nitrogen atom. | Stabilizes the axial conformer, especially in salts. | nih.govnih.gov |
By incorporating this compound into a larger molecule, synthetic chemists can introduce a segment with a highly predictable and rigid chair conformation. The N-benzyl group further contributes to the steric and electronic environment of the ring. This conformational control is essential for designing ligands with high affinity and selectivity for specific protein targets, as it allows for the precise spatial arrangement of pharmacophoric groups.
Precursor in Stereoselective Total Synthesis of Bioactive Molecules and Analogs (e.g., Alkaloids, Iminosugars)
Piperidine (B6355638) rings are core structures in a vast number of bioactive natural products, including alkaloids and iminosugars. nih.govsemanticscholar.org this compound is an attractive precursor for the stereoselective synthesis of fluorinated analogs of these important classes of compounds. The synthesis of such analogs is a common strategy in medicinal chemistry to improve the pharmacological profile of a parent compound.
Alkaloid Analogs: Many alkaloids containing a piperidine motif exhibit significant biological activity. While direct total syntheses starting from this compound are not yet widely reported, its potential is clear. The defined stereochemistry and the presence of the fluorine atom make it an ideal starting point for creating novel alkaloid analogs. The N-benzyl group can be readily removed at a later synthetic stage to reveal a secondary amine, which can then be further functionalized.
Iminosugar Analogs: Iminosugars are polyhydroxylated piperidines that act as mimics of carbohydrates and are potent inhibitors of glycosidases, holding therapeutic potential for diseases like diabetes and viral infections. cnr.it The synthesis of iminosugars often involves the construction of a polyhydroxylated piperidine ring. semanticscholar.orgbeilstein-journals.org Strategies for preparing piperidine iminosugars include reductive amination and nucleophilic substitution reactions on sugar-derived precursors. nih.gov this compound can serve as a chiral precursor to fluorinated iminosugar analogs. For example, synthetic strategies that build the piperidine ring from acyclic amino-diols could be adapted to use fluorinated building blocks, leading to novel iminosugars with potentially enhanced biological properties. nih.gov The synthesis of iminosugar-C-glycosides has been achieved using N-benzyl protected sugar derivatives, highlighting the utility of the N-benzyl group in such synthetic endeavors. researchgate.net
The use of this compound allows for the creation of stereochemically pure fluorinated analogs of these bioactive molecules, a critical aspect for developing new and improved therapeutics.
Q & A
Q. What are the recommended methods for synthesizing (R)-1-Benzyl-3-fluoropiperidine with high enantiomeric purity?
Methodological Answer:
- Chiral Resolution : Use chiral auxiliaries or asymmetric catalysis to achieve the (R)-configuration. For example, benzyl-protected intermediates (e.g., benzyl piperidine carboxylates in ) can be fluorinated at the 3-position using electrophilic fluorinating agents like Selectfluor™ under inert conditions .
- Purification : Employ preparative chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) to isolate the enantiomer. Validate purity via polarimetry and NMR .
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage : Store in amber vials under inert gas (argon/nitrogen) at –20°C to prevent degradation. Avoid exposure to moisture, as fluorinated piperidines are prone to hydrolysis .
- Safety : Use PPE (nitrile gloves, lab coat, goggles) and work in a fume hood. Refer to first-aid protocols for accidental exposure (e.g., eye flushing with water for 15 minutes) as outlined in Safety Data Sheets (SDS) .
Q. What spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- and NMR : Assign peaks using coupling constants () and DEPT experiments. Compare with analogous compounds (e.g., NMR δ 3.55 for benzyl protons in ) .
- Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular weight (expected : 223.13 for ) and rule out impurities .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?
Methodological Answer:
- Iterative Analysis : Cross-validate results using orthogonal assays (e.g., radioligand binding vs. functional cAMP assays). Apply frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine hypotheses .
- Data Triangulation : Compare findings with structurally similar compounds (e.g., 3-(piperidine-1-carbonyl)benzoic acid in ) to identify structure-activity relationships (SARs) .
Q. What experimental designs are optimal for studying the metabolic stability of this compound in vitro?
Methodological Answer:
- Hepatic Microsome Assays : Incubate with human liver microsomes (HLMs) and NADPH cofactor. Monitor parent compound depletion via LC-MS/MS. Use benzylpiperidine-linked controls (e.g., ) to assess fluorination’s impact on metabolic pathways .
- CYP Inhibition Screening : Test against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates. Normalize results to positive controls (e.g., ketoconazole) .
Q. How can computational modeling predict the binding affinity of this compound to CNS targets?
Methodological Answer:
- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with dopamine D2 or serotonin 5-HT receptors. Validate with MD simulations (GROMACS) to assess ligand-receptor stability .
- QSAR Models : Train models on PubChem datasets (e.g., ) to correlate substituent effects (e.g., fluorine’s electronegativity) with binding energies .
Q. What strategies mitigate racemization during the synthesis of this compound?
Methodological Answer:
- Low-Temperature Fluorination : Conduct reactions at –78°C (dry ice/acetone bath) to minimize thermal racemization. Use chiral catalysts (e.g., BINAP-metal complexes) for stereoretention .
- Kinetic Resolution : Employ enzymes like lipases or esterases to hydrolyze undesired enantiomers selectively. Monitor enantiomeric excess (ee) via chiral GC .
Contradiction Analysis & Experimental Design
Q. How should researchers address conflicting toxicity profiles reported for fluorinated piperidines?
Methodological Answer:
- Tiered Testing : Start with acute toxicity assays (e.g., OECD 423) in rodents, followed by Ames tests for mutagenicity. Compare results to structurally related compounds (e.g., benzyl 4-aminopiperidine-1-carboxylate in ) .
- Mechanistic Studies : Use transcriptomics (RNA-seq) to identify off-target effects in hepatocytes. Cross-reference with ECHA databases for regulatory compliance .
Q. What longitudinal study designs are suitable for assessing neurobehavioral effects of this compound?
Methodological Answer:
- Three-Wave Panel Design : Measure outcomes at baseline (T1), 1 week (T2), and 1 year (T3) to capture acute vs. chronic effects. Apply structural equation modeling (SEM) to analyze mediation by effort exertion or metabolic pathways .
- Control for Confounders : Include sham-treated cohorts and adjust for variables like strain (e.g., Sprague-Dawley vs. Wistar rats) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
